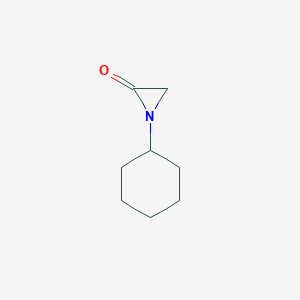
1-Cyclohexylaziridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylaziridin-2-one is a cyclic organic compound characterized by a three-membered ring containing nitrogen. This compound is part of the aziridine family, known for their significant ring strain and reactivity. The cyclohexyl group attached to the aziridine ring enhances its stability and modifies its reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridin-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the ring closure.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylaziridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of cyclohexylamines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Strong nucleophiles like sodium azide or amines are used, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Cyclohexylamines
Substitution: Various amine derivatives depending on the nucleophile used
Scientific Research Applications
1-Cyclohexylaziridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexylaziridin-2-one involves its ability to undergo ring-opening reactions, which makes it highly reactive. The aziridine ring strain facilitates nucleophilic attack, leading to the formation of various products. This reactivity is harnessed in different applications, from polymer synthesis to drug development.
Comparison with Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in polymer chemistry.
Oxazolidinones: Structurally similar but with an oxygen atom in the ring, used as antibiotics.
Cyclohexylamine: A simpler amine derivative with different reactivity and applications.
Uniqueness: 1-Cyclohexylaziridin-2-one stands out due to its unique combination of the aziridine ring and the cyclohexyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific reactivity profiles, such as targeted drug synthesis and specialized polymer production.
Properties
CAS No. |
606135-85-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-cyclohexylaziridin-2-one |
InChI |
InChI=1S/C8H13NO/c10-8-6-9(8)7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
JMVTVXVOECATPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)


![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
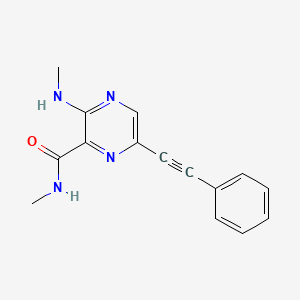
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
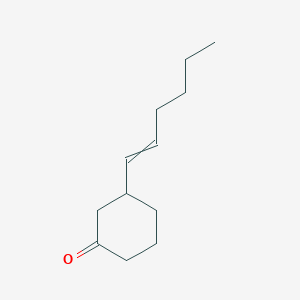
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
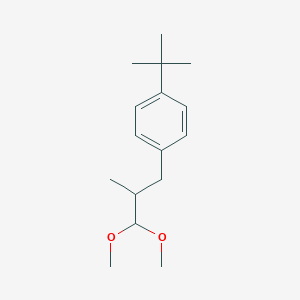
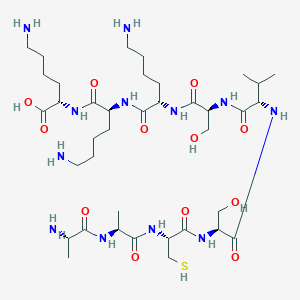
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
